molecular formula C9H11NO2 B8349912 3-Ethyl-4-nitroso-5-methylphenol

3-Ethyl-4-nitroso-5-methylphenol

Cat. No. B8349912
M. Wt: 165.19 g/mol
InChI Key: LRGUEEDDHQHBPE-UHFFFAOYSA-N
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Patent
US05576188

Procedure details

88.7 g (537.6 mmol) of the 3-ethyl-4-nitroso-5-methylphenol prepared in stage 1 are catalytically hydrogenated in 1 liter of tetrahydrofuran (THF) with molecular hydrogen under 5 bar at 20°-25° C. 10 g of 5% palladium on active charcoal (Pd-C) are used as catalyst. The hydrogen uptake is 77% of theory. The catalyst is filtered off, the filtrate is evaporated and the residue is recrystallised from methanol. Yield 51.2 g (63.2% of theory); melting point 167°-170° C.
Quantity
88.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
molecular hydrogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Four
Quantity
10 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([OH:12])[CH:6]=[C:7]([CH3:11])[C:8]=1[N:9]=O)[CH3:2].C.[H][H]>O1CCCC1.[Pd]>[CH2:1]([C:3]1[CH:4]=[C:5]([OH:12])[CH:6]=[C:7]([CH3:11])[C:8]=1[NH2:9])[CH3:2]

Inputs

Step One
Name
Quantity
88.7 g
Type
reactant
Smiles
C(C)C=1C=C(C=C(C1N=O)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
molecular hydrogen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallised from methanol

Outcomes

Product
Name
Type
Smiles
C(C)C=1C=C(C=C(C1N)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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